3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C17H14Cl2N4O2S and its molecular weight is 409.29. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
A study reported the novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings, evaluating their antifungal activity. These compounds exhibited moderate to good antifungal properties, particularly showing sensitivity towards Cryptococcus neoformans, highlighting their potential in treating fungal infections (Darandale et al., 2013).
Allosteric Enhancement of A1 Adenosine Receptor
Another research focused on the synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor. The nature of substituents on the phenyl ring attached to the piperazine significantly influenced allosteric enhancer activity, suggesting these compounds' utility in modulating adenosine receptor functions (Romagnoli et al., 2008).
Synthesis and Antimicrobial Activities
Research on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including the creation of Schiff base derivatives and Mannich base derivatives, showed that these compounds possess good or moderate activities against various test microorganisms. This indicates the potential for these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Inhibitors of Soluble Epoxide Hydrolase
A study discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identifying a series of compounds that showed robust effects on a serum biomarker for linoleic acid epoxide. This suggests their role in researching diseases where soluble epoxide hydrolase is a factor (Thalji et al., 2013).
Coordination Chemistry
A significant contribution to coordination chemistry was made through the synthesis of large 1,3,5-triazine-based ligands coordinating transition metal ions. The research offers insights into the structural and functional possibilities of such ligands in developing nanometer-scaled complexes with potential applications in catalysis, molecular recognition, and material science (Peppel & Köckerling, 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft .
Mode of Action
The compound acts as an inhibitor of GlyT1 . By inhibiting GlyT1, it increases the concentration of glycine in the synaptic cleft, enhancing the activation of NMDA (N-methyl-D-aspartate) receptors, which are involved in learning and memory .
Biochemical Pathways
The inhibition of GlyT1 leads to an increase in the activation of NMDA receptors. This can result in improved cognitive function, making this compound a potential therapeutic agent for disorders such as schizophrenia .
Result of Action
The increased activation of NMDA receptors due to the inhibition of GlyT1 can lead to improved cognitive function . In animal models, related compounds have been shown to inhibit hyperlocomotion and improve negative and cognitive symptoms induced by phencyclidine .
Properties
IUPAC Name |
3-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-12-2-1-10(9-13(12)19)16(24)22-6-3-11(4-7-22)23-17(25)15-14(20-21-23)5-8-26-15/h1-2,5,8-9,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEOXANDXZWSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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